molecular formula C7H15NO3 B561967 2-Hydroxyethyl-1,1,2,2-d4 Valine CAS No. 120398-50-7

2-Hydroxyethyl-1,1,2,2-d4 Valine

Cat. No.: B561967
CAS No.: 120398-50-7
M. Wt: 165.225
InChI Key: AJNYQRXDVGKEIT-KHORGVISSA-N
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Description

2-Hydroxyethyl-1,1,2,2-d4 Valine: is a deuterated analog of valine, an essential amino acid. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms at specific positions in the molecule. This modification is often used in scientific research to study metabolic pathways and protein interactions due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl-1,1,2,2-d4 Valine typically involves the incorporation of deuterium into the valine molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl-1,1,2,2-d4 Valine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxyethyl-1,1,2,2-d4 Valine has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.

    Biology: Helps in studying protein interactions and enzyme kinetics due to its deuterium labeling.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Employed in the development of new materials and chemical processes where isotopic labeling is beneficial.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl-1,1,2,2-d4 Valine involves its incorporation into biological systems where it can replace the non-deuterated valine. This substitution allows researchers to track and study the behavior of valine in various metabolic pathways. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to monitor the compound’s interactions and transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl Valine: The non-deuterated analog of 2-Hydroxyethyl-1,1,2,2-d4 Valine.

    2-Hydroxyethyl-1,1,2,2-d3 Valine: A partially deuterated analog with three deuterium atoms.

    2-Hydroxyethyl-1,1,2,2-d5 Valine: A fully deuterated analog with five deuterium atoms.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing. The presence of four deuterium atoms offers a balance between stability and detectability, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNYQRXDVGKEIT-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662013
Record name N-[2-Hydroxy(~2~H_4_)ethyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120398-50-7
Record name N-[2-Hydroxy(~2~H_4_)ethyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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